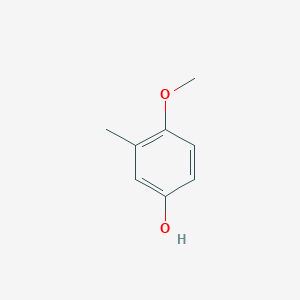

4-Methoxy-3-methylphenol

Description

Foundational Significance within Phenolic Compound Chemistry

The importance of 4-Methoxy-3-methylphenol in chemical science is rooted in its identity as a substituted phenol (B47542). Phenols are a class of aromatic compounds characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring, and their chemistry is heavily influenced by the nature and position of other substituents on the ring. acs.org In this compound, the electron-donating methoxy (B1213986) (-OCH3) and methyl (-CH3) groups enhance the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modulating the acidity of the phenolic hydroxyl group. mdpi.com

This compound is structurally an isomer of creosol (2-methoxy-4-methylphenol), another key component of creosote, and both are considered important chemical intermediates derived from lignocellulosic biomass. researchgate.net The synthesis of this compound can be achieved through various routes, including the hydrolysis of 3,4-dimethoxyphenol, highlighting its connection to other functionalized aromatic compounds. biosynth.com Its structure makes it a valuable building block in organic synthesis. For instance, phenols are precursors for producing esters, ethers, and more complex molecules like phenolic resins and pharmaceuticals. britannica.comnih.gov The specific substitution pattern of this compound affects its physical and chemical properties, such as solubility, boiling point, and antioxidant potential, which is a hallmark characteristic of many phenolic compounds. datahorizzonresearch.comcsic.es The ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals is a key feature of its antioxidant activity, a property that is fine-tuned by its other substituents. csic.es

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Synonyms | 3-Methyl-4-methoxyphenol | nih.gov |

| CAS Number | 14786-82-4 | biosynth.comnih.gov |

| Molecular Formula | C₈H₁₀O₂ | biosynth.comnih.gov |

| Molecular Weight | 138.16 g/mol | nih.gov |

| Appearance | Solid or liquid | sigmaaldrich.com |

| InChI Key | ILASIIGKRFKNQC-UHFFFAOYSA-N | sigmaaldrich.com |

Current Landscape and Future Directions in this compound Research

The contemporary research landscape for this compound and its isomers is vibrant, extending from industrial chemistry to specialized biomedical applications. It serves as a crucial intermediate in the synthesis of specialty chemicals, including pesticides, dyes, and coatings. datahorizzonresearch.com Its derivatives are being explored for their potential in creating novel pharmaceuticals and agrochemicals. chemicalbook.com

In the biomedical field, there is growing interest in the biological activities of substituted phenols. nih.gov Research has demonstrated that compounds like this compound possess antioxidant and anti-inflammatory properties. chemicalbook.comlookchem.com These effects are largely attributed to the phenolic structure, which can neutralize reactive oxygen species (ROS), and are modulated by the ring's substituents. Studies on related compounds suggest potential neuroprotective effects, making them candidates for investigation in the context of neurodegenerative diseases. chemicalbook.comnih.govexplorationpub.com For example, research on carvacrol, a phenolic isomer, has shown it can improve spatial memory and reduce neuronal necrosis in animal models by increasing antioxidant enzyme activity. nih.gov

Future research is likely to focus on several key areas. There is a drive towards "green chemistry," which involves using bio-based raw materials like lignin (B12514952) derivatives—including this compound—to produce valuable chemicals, reducing reliance on fossil fuels. fscichem.com The development of efficient catalytic processes to convert eugenol (B1671780) and other lignin-derived compounds into specific isomers like 4-methylguaiacol (a synonym for this compound's isomer) is an active area of investigation. researchgate.net In medicine, the focus will be on elucidating the specific molecular mechanisms behind the observed biological activities, such as their interaction with cellular signaling pathways involved in inflammation and oxidative stress. nih.govmdpi.com This could lead to the design of new therapeutic agents with improved efficacy. The study of structure-activity relationships will continue to be critical in synthesizing derivatives with enhanced and more specific biological functions. csic.esasm.org

Table 2: Selected Research Findings on this compound and Related Phenolic Compounds

| Research Area | Compound(s) Studied | Key Finding | Source(s) |

|---|---|---|---|

| Chemical Synthesis | This compound | Serves as an intermediate in the production of other organic compounds. | biosynth.com |

| Antimicrobial Activity | This compound | Shown to be bactericidal against Staphylococcus aureus and Salmonella typhimurium. | biosynth.com |

| Anti-inflammatory Activity | Dimers of p-methoxyphenol (isomer) | Dimerization enhanced anti-inflammatory properties, inhibiting COX-2 expression. | mdpi.com |

| Neuroprotection | Carvacrol (isomer) | Reduces neuronal damage and improves memory in animal models of cerebral hypoperfusion. | nih.gov |

| Catalytic Conversion | Eugenol | Can be catalytically converted to products including 4-methylguaiacol (isomer of this compound). | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILASIIGKRFKNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304966 | |

| Record name | 4-Methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14786-82-4 | |

| Record name | 14786-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 3 Methylphenol

Established Reaction Pathways for 4-Methoxy-3-methylphenol Synthesis

Traditional synthesis of this compound and related substituted phenols relies on robust and well-documented reactions such as the hydrolysis of phenolic ethers and the saponification of esters. These methods are foundational in organic synthesis for the generation of phenolic hydroxyl groups.

Hydrolytic Approaches to Phenolic Ethers

The cleavage of an ether bond to yield a phenol (B47542) is a fundamental transformation. In the context of this compound, this typically involves the demethylation of a precursor molecule where the desired hydroxyl group is protected as a methyl ether.

One direct pathway is the selective hydrolysis of 3,4-dimethoxytoluene (B46254) (also known as 2,5-dimethoxytoluene). By using a strong base like sodium hydroxide (B78521), one of the methoxy (B1213986) groups can be cleaved to yield the target phenol biosynth.com.

A more general and widely used method for cleaving aryl methyl ethers is treatment with strong acids. Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃) are effective for this purpose nih.gov. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion, which displaces a methyl group as methyl bromide. This approach is a cornerstone of synthetic chemistry for deprotecting phenolic hydroxyl groups nih.gov.

Table 1: Hydrolytic Synthesis Methods for Phenols

| Precursor | Reagent(s) | Product | Key Conditions |

|---|---|---|---|

| 3,4-Dimethoxytoluene | Sodium Hydroxide (NaOH) | This compound | Aqueous solution, heat biosynth.com |

| Aryl Methyl Ethers | Hydrobromic Acid (HBr) | Corresponding Phenol | Reflux in acetic acid nih.gov |

Saponification-Based Routes to Substituted Phenols

Saponification is the base-promoted hydrolysis of an ester. To synthesize this compound via this route, a suitable ester precursor, such as 4-methoxy-3-methylphenyl acetate, is required.

The reaction mechanism involves the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the phenoxide as a leaving group. A final protonation step during acidic workup yields the desired this compound. This method is a classic and reliable way to unmask a phenolic hydroxyl group that has been protected as an ester.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This has led to new strategies for producing this compound that align with the principles of green chemistry and utilize advanced catalytic systems for improved selectivity and yield.

Green Chemistry Principles in this compound Production

Green chemistry focuses on minimizing waste, using less hazardous substances, and improving energy efficiency essentialchemicalindustry.orgyale.edupaperpublications.orgsigmaaldrich.com. In phenol synthesis, this translates to replacing toxic reagents and harsh conditions with more sustainable alternatives.

Key principles applicable to this compound synthesis include:

Waste Prevention: Designing syntheses that generate minimal byproducts nih.gov.

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product sigmaaldrich.com.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as using ethanol (B145695) as a solvent and hydrogen peroxide as an oxidant nih.gov.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste yale.edupaperpublications.org.

A notable green approach for phenol synthesis is the ipso-hydroxylation of arylboronic acids. This method can utilize aqueous hydrogen peroxide as a clean oxidant in a benign solvent like ethanol, often proceeding rapidly at room temperature without the need for a catalyst nih.gov. Synthesizing this compound this way would involve the corresponding boronic acid as a precursor.

Catalytic Systems for Targeted Synthesis

Advanced catalytic systems offer high selectivity and efficiency, often under mild conditions. For the synthesis of substituted phenols, several catalytic strategies have emerged.

Copper-Catalyzed Hydroxylation: Copper catalysts can facilitate the hydroxylation of aryl halides (iodides, bromides, or chlorides) to produce phenols. Systems using CuI or Cu(acac)₂ with specific ligands can convert a suitably substituted aryl halide into this compound using a simple base like KOH organic-chemistry.org.

Ruthenium-Catalyzed Hydroxylation: Specific ruthenium(II) catalysts have been developed for the para-selective hydroxylation of alkyl aryl ethers lookchem.com. This allows for the direct and targeted introduction of a hydroxyl group onto an aromatic ring.

Metal-Free Catalysis: To avoid residual metal contamination, metal-free catalytic systems are being developed. For instance, hydroxyl-functionalized boron nitride nanosheets have been shown to catalyze the ipso-hydroxylation of arylboronic acids in water, offering a sustainable and metal-free route to phenols researchgate.net.

Table 2: Comparison of Advanced Synthetic Strategies

| Strategy | Catalyst/Reagent | Precursor Type | Advantages |

|---|---|---|---|

| ipso-Hydroxylation | H₂O₂ / Ethanol | Arylboronic Acid | Green, rapid, catalyst-free nih.gov |

| Copper-Catalyzed Hydroxylation | CuI / 8-hydroxyquinoline | Aryl Halide | Good yields, uses simple base organic-chemistry.org |

Derivatization Chemistry and Analog Generation

The structure of this compound, with its nucleophilic hydroxyl group and activatable aromatic ring, is ripe for chemical modification to produce a wide range of derivatives and analogs.

The phenolic hydroxyl group can undergo standard reactions such as etherification (e.g., with allyl bromide) or esterification acs.org. The aromatic ring is activated towards electrophilic aromatic substitution. For example, treatment with hydrogen bromide under oxidative conditions can introduce a bromine atom onto the ring, yielding bromophenols in a one-pot reaction nih.gov.

Furthermore, more complex analogs can be generated. The synthesis of related structures, such as 4-Methoxy-3-(methoxymethyl)phenol, demonstrates how the core scaffold can be elaborated with additional functional groups to explore structure-activity relationships in various applications nih.gov. The condensation of the phenol with aldehydes or ketones in the presence of a primary amine can also lead to the formation of Schiff base derivatives, expanding the molecular diversity obtainable from this starting material atlantis-press.com.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₀O₂ |

| 3,4-Dimethoxytoluene | C₉H₁₂O₂ |

| Sodium Hydroxide | NaOH |

| Hydrobromic Acid | HBr |

| Boron Tribromide | BBr₃ |

| Methyl Bromide | CH₃Br |

| 4-Methoxy-3-methylphenyl acetate | C₁₀H₁₂O₃ |

| Hydrogen Peroxide | H₂O₂ |

| Ethanol | C₂H₅OH |

| Copper(I) Iodide | CuI |

| Copper(II) acetylacetonate | C₁₀H₁₄CuO₄ |

| Potassium Hydroxide | KOH |

| Boron Nitride | BN |

| Allyl Bromide | C₃H₅Br |

Strategies for Functional Group Introduction

The reactivity of the this compound ring is dictated by the activating and directing effects of the hydroxyl and methoxy groups. These electron-donating groups primarily direct electrophilic substitution to the positions ortho and para to the hydroxyl group.

Nitration: The introduction of a nitro group onto the aromatic ring of this compound can be achieved through electrophilic nitration. Studies on the nitration of analogous substituted 4-methylanisoles indicate that the reaction of such compounds with nitric acid in acetic anhydride (B1165640) can lead to the formation of nitro derivatives. cdnsciencepub.com For this compound, the nitro group is expected to add to the positions activated by the hydroxyl and methoxy groups.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including phenols. jk-sci.comorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring. jk-sci.comwikipedia.org For electron-rich phenols, this reaction provides a direct route to corresponding hydroxybenzaldehydes. jk-sci.comorganic-chemistry.org Another effective method for the ortho-formylation of phenols involves the use of dichloromethyl methyl ether in the presence of a Lewis acid such as titanium(IV) chloride (TiCl₄). mdma.ch

Directed Ortho-Lithiation: This strategy allows for the regioselective introduction of a variety of electrophiles at the position ortho to a directing metalation group (DMG). wikipedia.org The hydroxyl group of this compound can act as a DMG, directing a strong base like n-butyllithium to deprotonate the adjacent carbon, creating a lithiated intermediate that can then react with various electrophiles. wikipedia.org

Mannich Reaction: The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine to yield a β-amino-carbonyl compound known as a Mannich base. wikipedia.org Phenols are effective substrates for this reaction, undergoing aminoalkylation. oarjbp.com This reaction provides a straightforward method for introducing aminomethyl groups onto the this compound scaffold.

Table 1: Strategies for Functional Group Introduction on Phenolic Compounds

| Reaction | Reagents and Conditions | Expected Functional Group Introduced |

|---|---|---|

| Nitration | Nitric acid in acetic anhydride | Nitro (-NO₂) |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | Formyl (-CHO) |

| Ortho-Formylation | Dichloromethyl methyl ether, TiCl₄ | Formyl (-CHO) |

| Directed Ortho-Lithiation | n-Butyllithium, then an electrophile | Various electrophiles |

| Mannich Reaction | Formaldehyde, primary or secondary amine | Aminomethyl (-CH₂NR₂) |

Preparation of Complex Molecular Architectures Bearing the this compound Moiety

The this compound unit is a valuable synthon for the construction of more elaborate molecules, including those with significant biological activity. Its inherent structure is found within or can be used to access various classes of natural products and other complex organic compounds.

Hydroxylated Biphenyls: 4-Substituted-2-methoxyphenols, a class of compounds that includes this compound, are utilized as foundational building blocks in the synthesis of bioactive hydroxylated biphenyls. nih.gov These biphenyl (B1667301) structures are present in numerous biologically relevant natural products. The synthesis often involves oxidative coupling reactions to form the biaryl bond.

Bioactive Lignans: Lignans are a large class of natural products characterized by the coupling of two phenylpropanoid units. The oxidative coupling of derivatives of 4-hydroxycinnamic acid, which are structurally related to this compound, is a key strategy in the synthesis of various bioactive lignans. nih.govnih.gov This approach allows for the construction of complex lignan (B3055560) skeletons, some of which exhibit interesting pharmacological properties. nih.gov

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from a phenol and an aryl halide. organic-chemistry.org This reaction is a powerful tool for constructing complex molecules containing a diaryl ether linkage. This compound can serve as the phenolic component in such reactions, allowing for its incorporation into larger molecular frameworks. mdpi.comorganic-chemistry.org

Table 2: Examples of Complex Molecular Architectures from Phenolic Building Blocks

| Molecular Architecture | Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Hydroxylated Biphenyls | Dimerization of phenolic monomers | Oxidative Coupling |

| Bioactive Lignans | Coupling of phenylpropanoid units | Oxidative Coupling |

| Diaryl Ethers | Reaction of a phenol with an aryl halide | Ullmann Condensation |

Mechanistic Investigations of Reactions Involving 4 Methoxy 3 Methylphenol

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for phenols is complex, involving various pathways that are highly dependent on the reactants and the surrounding environment. For 4-Methoxy-3-methylphenol, these investigations focus on delineating the specific steps involved in its transformations, identifying transient intermediates, and understanding the factors that control reaction rates and product formation.

Kinetic analysis of phenolic compounds often centers on their antioxidant activity, which involves the quenching of free radicals. The primary pathway for this activity is the donation of the hydrogen atom from the phenolic hydroxyl group to a radical, creating a more stable phenoxyl radical and terminating the radical chain reaction.

Studies on the catalytic steam gasification of related isomers, such as 2-methoxy-4-methylphenol, have utilized Langmuir–Hinshelwood-based kinetic models to describe the reaction rates. These models, which account for surface adsorption and reaction steps, have been successfully applied to describe complex processes like water-gas shift and steam reforming reactions at various temperatures (550 °C to 650 °C) mdpi.com. Such approaches are valuable for quantifying the reaction kinetics in heterogeneous catalytic systems.

The reaction pathways for methoxyphenols are diverse. In oxidative coupling reactions, phenoxyl radicals are recognized as major intermediates. researchgate.net These radicals can exist in several resonance forms, leading to either C-C or C-O bond formation. researchgate.netwikipedia.org The reaction between a neutral phenoxyl radical and a neutral phenol (B47542) molecule is a proposed mechanism for C-C bond formation, which is followed by subsequent oxidation and tautomerization steps to yield the final biphenol product. nih.gov

The reaction environment, particularly the choice of solvent, plays a profound role in the reaction mechanisms of phenolic compounds. Solvent polarity and the ability to form hydrogen bonds can significantly influence reaction rates and even alter the dominant reaction pathway. mdpi.comnih.gov

For phenolic antioxidants, the solvent can affect the mechanism of hydrogen atom transfer. Three primary mechanisms are considered:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the phenol to a radical.

Sequential Proton-Loss Electron Transfer (SPLET): The phenol is first deprotonated by the solvent, followed by electron transfer from the resulting phenoxide anion to the radical.

Proton-Coupled Electron Transfer (PCET): The proton and electron are transferred in a concerted step.

The choice of solvent can shift the balance between these pathways. For instance, polar, protic solvents can stabilize the phenoxide ion, favoring the SPLET mechanism. Studies have shown that the antioxidant activity of phenolic extracts can vary significantly with the polarity of the solvent used, with methanol (B129727) and ethanol (B145695) extracts often showing high activity. mdpi.comnih.gov In rapid 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) tests, the reaction environment has been shown to affect the order of antioxidant activity among different phenolic compounds. researchgate.net

Oxidative Degradation Mechanisms

The oxidative degradation of this compound is a key area of investigation, as it determines its environmental fate and its transformation into various byproducts. These processes can be initiated electrochemically or through reactions with highly reactive chemical species.

Electrochemical methods provide a controlled way to study the oxidation of phenolic compounds. The electrochemical oxidation of methoxyphenols typically involves an initial one-electron transfer from the molecule at the electrode surface to form a phenoxyl radical cation. nih.gov

For the closely related compound p-methoxyphenol, studies on reactive electrochemical membranes have shown that the degradation mechanism is dependent on the applied anodic potential. nih.gov At lower potentials, a one-electron transfer leads to radical formation, which can result in polymerization and adsorption on the electrode surface. nih.gov At higher anodic potentials, a two-electron direct transfer becomes more favorable, leading to the formation of non-adsorbing products like p-benzoquinone. nih.gov

In the case of 2-methoxyphenol, electrochemical potential cycling on a multi-walled carbon nanotube (MWCNT) modified electrode leads to demethylation and the formation of surface-confined catechol. The proposed mechanism involves:

Adsorption of the methoxyphenol onto the electrode surface.

Electrochemical oxidation of the phenolic hydroxyl group.

Radical delocalization, protonation, and addition of water to yield the catechol product. acs.org

Studies on the electrooxidation of p-methoxyphenol on lead oxide electrodes have also identified p-benzoquinone and maleic acid as the principal degradation products in the absence of chloride ions. researchgate.net

This compound can be degraded by various reactive species present in the environment, such as reactive oxygen species (ROS) and reactive halogen species. The reaction with peroxyl radicals (ROO•), a common ROS, is fundamental to the antioxidant action of phenols. The mechanism involves the abstraction of the phenolic hydrogen atom by the peroxyl radical, forming a hydroperoxide and a stabilized phenoxyl radical. researchgate.net

The gas-phase reactions of methoxyphenols with nitrate (B79036) radicals (NO₃•) have also been studied extensively. These reactions are significant for the atmospheric degradation of these compounds. acs.orgresearchgate.net The reaction can proceed via two main pathways:

Electrophilic addition: The NO₃• radical adds to the aromatic ring. Theoretical calculations suggest that for many methoxyphenols, the addition is favored at the positions activated by the hydroxyl and methoxy (B1213986) groups, including ipso-addition at the carbon bearing the hydroxyl group. acs.orgresearchgate.net

Hydrogen abstraction: The NO₃• radical abstracts the hydrogen atom from the phenolic -OH group.

Kinetic studies have determined the rate constants for these gas-phase reactions, providing crucial data for atmospheric chemistry models. acs.orgresearchgate.net

| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2-Methoxyphenol (Guaiacol) | (2.69 ± 0.57) × 10⁻¹¹ |

| 3-Methoxyphenol | (1.15 ± 0.21) × 10⁻¹¹ |

| 4-Methoxyphenol | (13.75 ± 7.97) × 10⁻¹¹ |

| 2-Methoxy-4-methylphenol | (8.41 ± 5.58) × 10⁻¹¹ |

| 2,6-Dimethoxyphenol (Syringol) | (15.84 ± 8.10) × 10⁻¹¹ |

Identifying the intermediates and final products of degradation is essential for constructing a complete reaction mechanism. In the oxidative degradation of methoxyphenols, quinone-type structures are common products. The electrochemical oxidation of 4-hydroxy-3-methoxyphenyl compounds is hypothesized to proceed via the formation of a quinone. researchgate.net

For the degradation of a related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, exposure to air and light was found to yield 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone as a major product. This product further degrades to 5-methoxyaurone and 6-methoxyflavone. These transformations are indicative of a reactive ortho-quinone methide intermediate. nih.gov

In gas-phase reactions of guaiacol (B22219) derivatives with NO₃ radicals, nitro-derivatives have been identified as the major end-products. acs.orgnih.govresearchgate.net Similarly, the electrooxidation of p-methoxyphenol leads to the formation of p-benzoquinone and maleic acid. researchgate.net The presence of chloride ions can enhance the complete mineralization of the compound to CO₂ by reacting with the benzoquinone intermediate. researchgate.net

| Precursor Compound | Reaction/Degradation Process | Proposed Intermediates | Identified End-Products | Reference |

|---|---|---|---|---|

| p-Methoxyphenol | Electrochemical Oxidation | Phenoxyl radical cation | p-Benzoquinone, Maleic acid | nih.govresearchgate.net |

| 4-Methoxy-2-(3-phenyl-2-propynyl)phenol | Air and Light Exposure | ortho-Quinone methide | 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone, 5-Methoxyaurone, 6-Methoxyflavone | nih.gov |

| Eugenol (B1671780) / 4-Ethylguaiacol | Gas-Phase Reaction with NO₃• | NO₃-adduct radicals | Nitro-derivatives | acs.orgnih.gov |

Advanced Spectroscopic Characterization and Computational Chemical Studies

Comprehensive Spectroscopic Analyses

Spectroscopic techniques are fundamental in determining the structure and properties of molecules. For 4-Methoxy-3-methylphenol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons: the phenolic hydroxyl (-OH) proton, the three aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) (-OCH₃) protons, and the methyl (-CH₃) protons. The chemical shift (δ) of the hydroxyl proton can vary depending on solvent and concentration, while the aromatic protons would appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy and methyl protons would each appear as sharp singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum would reveal eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate the two sp³-hybridized carbons of the methyl and methoxy groups from the six sp²-hybridized carbons of the aromatic ring. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) would be the most downfield shifted among the ring carbons due to the deshielding effect of oxygen.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

The key vibrational modes for this compound include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

C=C Aromatic Bending: Characteristic absorptions for the aromatic ring are found in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong stretching vibrations for the aryl-ether and phenol (B47542) C-O bonds are expected in the 1200-1260 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The presence of hydroxyl and methoxy substituents, which are auxochromes, shifts these absorptions to longer wavelengths.

Based on data for the closely related compound 4-methoxyphenol, this compound is expected to exhibit two main absorption bands. sielc.comsielc.com The primary band (π → π*) associated with the benzene ring is anticipated around 222 nm, with a secondary band appearing at approximately 282 nm. sielc.comsielc.com The addition of the methyl group at the 3-position is expected to cause a minor bathochromic (red) shift in these absorption maxima.

UV-Vis Absorption Data for 4-Methoxyphenol (Analogue)

| Transition Type | Approximate λmax (nm) |

|---|---|

| π → π | 222 |

| π → π | 282 |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound.

The electron ionization mass spectrum of this compound shows a distinct molecular ion peak (M+•) at an m/z of 138, which corresponds to its molecular weight (C₈H₁₀O₂). nih.govnist.gov The most abundant peak in the spectrum, known as the base peak, is observed at m/z 123. nih.gov This prominent fragment results from the loss of a methyl radical (•CH₃) from the molecular ion, a characteristic fragmentation for methoxy-substituted aromatic compounds. This fragmentation is highly favored as it leads to the formation of a stable, resonance-stabilized cation.

Key Mass Spectrometry Data for this compound

| Description | m/z Value | Proposed Identity |

|---|---|---|

| Molecular Ion (M+•) | 138 | [C₈H₁₀O₂]+• |

| Base Peak | 123 | [M - CH₃]+ |

Quantum Chemical Computational Approaches

Computational chemistry provides theoretical insights into molecular structure and properties, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various properties, including the distribution of electron density, molecular orbital energies, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, DFT calculations would reveal the localization of the HOMO and LUMO. The HOMO is typically associated with the electron-rich aromatic ring and the oxygen atoms, representing the sites most susceptible to electrophilic attack. The LUMO is generally distributed over the aromatic system, indicating the regions that can accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the molecule's chemical reactivity and the energy required for electronic transitions, correlating with the findings from UV-Vis spectroscopy.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of quantum chemistry for understanding and predicting the chemical reactivity of molecules. researchgate.net This analysis primarily focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and prone to chemical reactions. researchgate.net

For a molecule like this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating regions likely to donate electrons in a reaction. The LUMO is centered on electron-deficient areas, highlighting potential sites for accepting electrons. While specific energy values for this compound are not detailed in the available literature, the analysis of similar phenolic compounds suggests that the electron-donating hydroxyl and methoxy groups would significantly influence the energy and localization of the HOMO.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity, can further quantify the reactivity of the molecule. researchgate.net These parameters provide a theoretical framework for predicting how this compound would behave in various chemical environments.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, revealing the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

The MEP map is generated by calculating the force exerted on a positive test charge at various points on the molecule's surface. Different colors represent different values of electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green: Denotes areas of neutral or zero potential.

Simulation of Solvent Effects using Continuum Models

The chemical behavior and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational chemistry employs various solvent models to simulate these effects. Continuum models, such as the Polarizable Continuum Model (PCM), are a common and efficient approach. researchgate.net

In a continuum model, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual solvent molecules. The solute molecule is placed in a cavity within this dielectric medium, and the model calculates the electrostatic interactions between the solute and the surrounding continuum. researchgate.net This approach allows for the investigation of how a solvent's polarity affects the solute's geometry, electronic structure, and spectroscopic properties. researchgate.net

Biological and Biomedical Research Applications of 4 Methoxy 3 Methylphenol and Its Analogs

Antimicrobial Activity Studies

Research into 4-Methoxy-3-methylphenol and its structural analogs has revealed notable antimicrobial properties, suggesting their potential as novel agents for combating various pathogens.

This compound has demonstrated targeted bactericidal activity. Studies have shown it to be effective against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Salmonella typhimurium biosynth.com. However, it did not exhibit the same efficacy against Escherichia coli biosynth.com.

An analog, 4-methoxy-3-(methoxymethyl) phenol (B47542), isolated from Calotropis gigantea, was tested against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. This compound showed inhibitory activity against both strains, with the zone of inhibition increasing with higher concentrations of the compound researchgate.net. For instance, at a concentration of 200 µg/ml, it produced a 17 ±1.28 mm zone of inhibition against E. coli and a 13 ±1.85 mm zone against S. aureus researchgate.net.

Antibacterial Activity of 4-methoxy-3-(methoxymethyl) phenol

| Bacterial Strain | Concentration (µg/ml) | Zone of Inhibition (mm, Mean ± SD) |

|---|---|---|

| Escherichia coli (MTCC 62) | 100 | 08 ± 0.98 |

| 200 | 17 ± 1.28 | |

| Staphylococcus aureus (MTCC 87) | 100 | 05 ± 0.65 |

| 200 | 13 ± 1.85 |

The antimicrobial investigation of 4-methoxy-3-(methoxymethyl) phenol was extended to fungal strains to evaluate its broader potential. The compound was found to be active against all tested organisms, including the fungal strains Aspergillus flavus, Aspergillus niger, and Candida albicans researchgate.net. The results indicated that the compound was particularly sensitive towards C. albicans, showing a significant zone of inhibition (16 ± 1.50 mm at 200 µg/ml) researchgate.net. This activity against both bacterial and fungal species suggests a broad-spectrum antimicrobial potential for this analog researchgate.net.

Similarly, other methoxyphenol compounds, such as 2-Methoxy-4-vinylphenol, have been identified as possessing broad-spectrum antimicrobial properties, showing efficacy against a range of pathogenic microorganisms nih.gov. The mechanism of action for such compounds is often attributed to the inhibition of nucleic acid synthesis and the disruption of cytoplasmic membrane function nih.gov.

Antifungal Activity of 4-methoxy-3-(methoxymethyl) phenol

| Fungal Strain | Concentration (µg/ml) | Zone of Inhibition (mm, Mean ± SD) |

|---|---|---|

| Aspergillus flavus (MTCC 96) | 100 | 09 ± 0.36 |

| 200 | 14 ± 1.06 | |

| Aspergillus niger (MTCC 107) | 100 | 10 ± 0.65 |

| 200 | 13 ± 1.55 | |

| Candida albicans (MTCC 118) | 100 | 09 ± 0.30 |

| 200 | 16 ± 1.50 |

Anti-inflammatory Response Investigations

Analogs of this compound have been the subject of significant research for their potential to modulate inflammatory responses, with studies spanning from in vivo models to detailed molecular mechanism analyses.

The anti-inflammatory effects of 4-methoxy-3-(methoxymethyl) phenol were evaluated using a carrageenan-induced rat paw edema model researchgate.net. In this model, the compound demonstrated a significant inhibitory effect on edema formation. After three hours, the administration of the compound resulted in a notable reduction in paw volume compared to the control group, indicating potent anti-inflammatory activity researchgate.net.

Another analog, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), was tested in a lipopolysaccharide (LPS)-stimulated zebrafish larvae model, where it significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator nih.govmdpi.com. Furthermore, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) was shown to prevent liver sepsis-related mortality in an LPS-induced mouse model, reducing markers of liver damage nih.gov.

Anti-inflammatory Activity of 4-methoxy-3-(methoxymethyl) phenol in Carrageenan-Induced Rat Paw Edema

| Treatment | Dose (mg/kg) | Paw Volume (mm) after 3 hours (Mean ± SD) |

|---|---|---|

| Compound 1: 4-methoxy-3-(methoxymethyl) phenol | 100 | 3.45 ± 0.03 |

| 200 | 2.98 ± 0.05 | |

| Standard: Diclofenac Sodium | 100 | 2.65 ± 0.04 |

Research into the molecular underpinnings of the anti-inflammatory effects of these compounds has identified key signaling pathways. The analog HHMP was found to significantly inhibit the production of NO and prostaglandin E₂ (PGE₂) in LPS-stimulated RAW 264.7 macrophage cells in a dose-dependent manner nih.govmdpi.com. This was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. The anti-inflammatory effect of HHMP is mediated by blocking the NF-κB and MAPK signaling pathways mdpi.commdpi.com.

Similarly, the analog MMPP was found to alleviate inflammatory responses by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a critical factor in sepsis pathophysiology nih.gov. In LPS-treated mice, MMPP treatment reduced the DNA binding activity of STAT3 and decreased the levels of phosphorylated STAT3 in the brain nih.gov. Another compound, 2-methoxy-4-vinylphenol (2M4VP), was shown to exert potent anti-inflammatory effects by inhibiting LPS-induced NO and PGE₂ production through the suppression of NF-κB and MAPK activation, as well as the acetylation of histone H3 researchgate.net.

Anticancer and Cytotoxicity Research

A growing body of evidence suggests that analogs of this compound possess significant anticancer and cytotoxic properties against various cancer cell lines.

A resveratrol derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), demonstrated greater efficacy than its parent compound against several human lung cancer cell lines. It exhibited IC₅₀ values of 72.74 µM in A549 cells, 67.66 µM in H292 cells, and 43.24 µM in H460 cells nih.gov. The mechanism of action for SM-3 involves the induction of autophagic cell death through the inhibition of the mTOR protein nih.gov.

The analog (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) showed a significant anti-proliferative effect on PA-1 and SK-OV-3 ovarian epithelial cancer cells nih.gov. MMPP treatment induced apoptotic cell death and suppressed tumor growth in a xenograft mouse model by inhibiting the ERK and STAT3 pathways nih.gov.

Other derivatives have also been evaluated. A Schiff base compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, showed weak activity against T47D breast cancer cells with an IC₅₀ value of 353.038 µg/mL researchgate.net. In contrast, derivatives of 4-allyl-2-methoxyphenol showed potent cytotoxicity against MCF-7 human breast cancer cells, with 4-Allyl-2-methoxyphenyl propionate having an IC₅₀ of 0.400 μg/mL neliti.com. Additionally, dimers of p-cresol and p-methoxyphenol have shown greater cytotoxicity towards RAW264.7 cells than their parent monomers nih.gov.

Anticancer and Cytotoxicity Data for this compound Analogs

| Compound | Cancer Cell Line | Reported Efficacy (IC₅₀) |

|---|---|---|

| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | A549 (Human Lung) | 72.74 ± 0.13 µM |

| H292 (Human Lung) | 67.66 ± 0.10 µM | |

| H460 (Human Lung) | 43.24 ± 0.11 µM | |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PA-1, SK-OV-3 (Ovarian) | Significant anti-proliferative effect |

| 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol | T47D (Breast) | 353.038 µg/mL |

| 4-Allyl-2-methoxyphenyl propionate | MCF-7 (Breast) | 0.400 µg/mL |

| 4-Allyl-2-methoxyphenyl butanoate | 5.73 µg/mL | |

| 4-Allyl-2-methoxyphenyl isobutanoate | 1.29 µg/mL | |

| p-cresol dimer | RAW264.7 (Macrophage) | 0.6 mM (ID₅₀) |

| p-methoxyphenol dimer | 0.7 mM (ID₅₀) |

Targeting Autophagy and Programmed Cell Death Pathways

Recent research has highlighted the potential of this compound analogs in modulating critical cellular processes such as autophagy and programmed cell death, which are often dysregulated in cancer. Autophagy is a catabolic process involving the degradation of cellular components, and it can either promote cell survival or lead to cell death, depending on the cellular context.

One notable analog, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), a derivative of resveratrol, has demonstrated the ability to induce autophagic cell death in human lung cancer cells. nih.govresearchgate.net This was evidenced by increased Monodansylcadaverine staining, which marks autophagic vacuoles, and the conversion of LC3BI to LC3BII, a key step in autophagosome formation. nih.govresearchgate.net The induction of autophagy as a mechanism for cell death presents a promising alternative therapeutic strategy, particularly in apoptosis-resistant cancers. mdpi.commdpi.com

Autophagy can act as a precursor to other forms of programmed cell death, such as apoptosis. mdpi.com The interplay between these pathways is complex, with certain autophagic proteins having dual roles. For instance, Beclin-1, an essential protein for autophagy initiation, can also influence apoptosis by interacting with anti-apoptotic proteins like Bcl-2. mdpi.com The ability of compounds like SM-3 to trigger autophagic cell death suggests a potential therapeutic avenue for overcoming resistance to conventional chemotherapies that primarily rely on apoptosis induction. nih.govresearchgate.netmdpi.com

It is important to note that while some autophagy inhibitors can induce cell death, the specific mechanisms can vary. For example, 3-methyladenine, a known autophagy inhibitor, has been shown to trigger BAX- and/or BAK-dependent cytotoxicity and caspase activation. nih.gov However, its cell death-inducing effects appear to be independent of its role in blocking autophagy, as autophagy-deficient cells showed increased sensitivity to its cytotoxic effects. nih.gov This highlights the multifaceted nature of these cellular pathways and the compounds that target them.

Inhibition of Mammalian Target of Rapamycin (mTOR) Signaling

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. mdpi.commdpi.com Its signaling pathway is often hyperactivated in various cancers, making it a significant therapeutic target. mdpi.com Analogs of this compound have shown promise in inhibiting mTOR signaling, thereby affecting downstream cellular processes.

The resveratrol derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), has been identified as a potent inhibitor of the mTOR protein. nih.govresearchgate.net By targeting the upstream mTOR/pAkt pathway, SM-3 effectively suppresses cancer cell growth. nih.govresearchgate.net The inhibition of mTOR is a key mechanism through which SM-3 induces autophagic cell death and suppresses cancer stem cells. nih.gov

The mTOR signaling pathway is a central regulator of autophagy, with mTORC1 being a key negative regulator. nih.gov Therefore, inhibition of mTOR by compounds like SM-3 can lead to the induction of autophagy. This is a critical aspect of their anticancer activity, as dysregulation of mTOR signaling is linked to uncontrolled cell proliferation and resistance to therapy. nih.govmdpi.com

Molecular docking studies have provided insights into the interaction between SM-3 and the ATP-binding site of mTOR. These studies revealed a stronger binding affinity for SM-3 compared to its parent compound, resveratrol, suggesting that the structural modifications in SM-3 enhance its inhibitory activity. nih.gov The development of mTOR inhibitors, including those derived from natural compounds, represents a significant strategy in cancer therapy. mdpi.comnih.gov

Modulation of Cancer Stem Cell (CSC) Phenotypes

Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, contributing to tumor initiation, progression, and resistance to therapy. mdpi.com Modulating the phenotype of CSCs is a critical goal in developing more effective cancer treatments. Analogs of this compound have demonstrated the potential to target and suppress CSCs.

The resveratrol derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), has been shown to effectively suppress cancer stem cells. nih.gov Treatment with SM-3 led to a decrease in the expression of key stem cell markers, including CD133, CD44, and ALDH1A1, in spheroids and organoids derived from human lung cancer cells. nih.govresearchgate.net Furthermore, the expression of crucial transcription factors associated with stemness, such as OCT4, NANOG, and SOX2, was also reduced following SM-3 treatment. nih.govresearchgate.net

The mechanism by which SM-3 modulates CSC phenotypes is linked to its inhibition of the mTOR/pAkt pathway. nih.govresearchgate.net This pathway is known to play a vital role in promoting stem cell differentiation and proliferation. nih.gov By targeting this pathway, SM-3 can disrupt the maintenance and expansion of the CSC population.

The ability to target CSCs is a significant advantage, as conventional therapies often fail to eliminate this resilient cell population, leading to tumor recurrence. escholarship.org The development of compounds like SM-3 that can specifically target and suppress CSCs offers a promising strategy to overcome drug resistance and improve long-term outcomes for cancer patients.

Impact on Cellular Proliferation and Colony Formation Assays

A key indicator of the anticancer potential of a compound is its ability to inhibit cellular proliferation and the capacity of single cells to form colonies. Analogs of this compound have been evaluated for these properties in various cancer cell lines.

The resveratrol derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), has demonstrated significant efficacy in reducing the proliferation rates of human lung cancer cells. nih.govresearchgate.net In colony formation assays, which assess the ability of a single cell to grow into a colony, SM-3 treatment led to a marked reduction in the number of colonies formed by lung cancer cells. nih.govresearchgate.net

The inhibitory effect of SM-3 on cell proliferation was found to be more potent than its parent compound, resveratrol. This was reflected in the lower IC50 values of SM-3 in A549, H292, and H460 lung cancer cell lines. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The clonogenic or colony formation assay is a widely accepted method to determine the antiproliferative effects of test compounds. mdpi.com The significant inhibition of colony formation by SM-3 underscores its strong antiproliferative activity against cancer cells. nih.govresearchgate.netmdpi.com These findings from in vitro assays provide a strong rationale for further investigation into the therapeutic potential of these compounds.

Molecular Docking and Binding Affinity Analyses with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a small molecule inhibitor, and its biological target, typically a protein. For analogs of this compound, molecular docking studies have provided valuable insights into their mechanism of action.

In the case of 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), a resveratrol derivative, molecular docking simulations were performed to investigate its binding to the mammalian target of rapamycin (mTOR). The results indicated that SM-3 exhibits a stronger binding affinity to the ATP-binding site of mTOR compared to resveratrol. nih.gov Specifically, the binding affinity of SM-3 was calculated to be -34.02 kcal/mol, whereas that of resveratrol was -25.16 kcal/mol. nih.gov

Further analysis using MM/GBSA calculations also showed a stronger binding affinity for SM-3 (-25.09 kcal/mol) compared to resveratrol (-18.85 kcal/mol). nih.govresearchgate.net These computational findings suggest that the structural modifications in SM-3, namely the introduction of methyl and methoxy (B1213986) functional groups, contribute to a more stable and effective interaction with the mTOR protein. nih.govresearchgate.net

The docking analysis revealed that SM-3 fits effectively within the ATP-binding site of mTOR, interacting with key residues such as Val2240, Lys2187, Glu2190, Tyr2225, and Asp2357. nih.gov These interactions are crucial for the inhibitory activity of the compound. The stability of the SM-3 and mTOR complex was further supported by molecular dynamics simulations, which showed that SM-3 maintained lower RMSD values over the simulation period compared to resveratrol. nih.govresearchgate.net

Antioxidant Capacity Assessment

Radical Scavenging Assays and Antioxidant Potential Determination

Phenolic compounds, including derivatives of this compound, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant potential of these compounds can be evaluated using various in vitro assays.

One common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured, leading to a color change that can be quantified spectrophotometrically. Studies have shown that synthetic methoxyphenols, such as 2-allyl-4-methoxyphenhenol and 2,4-dimethoxyphenol, exhibit potent radical-scavenging activity against DPPH radicals. nih.gov

The radical scavenging activity of phenolic compounds is influenced by their chemical structure, particularly the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. nih.govmdpi.com A lower BDE facilitates the donation of a hydrogen atom to a radical, thereby enhancing the antioxidant activity. mdpi.com

Another method to assess antioxidant activity is the induction period method, which measures the ability of a compound to inhibit the polymerization of a monomer initiated by a radical source. nih.govnih.gov This method has been used to evaluate the radical-scavenging activity of methoxyphenols against both oxygen-centered and carbon-centered radicals. nih.gov The results from these assays indicate that synthetic methoxyphenols can have greater radical-scavenging activity than some natural methoxyphenols like eugenol (B1671780) and isoeugenol. nih.gov

Mechanistic Insights into Antioxidant Activity

The antioxidant capacity of phenolic compounds, including this compound, is fundamentally attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals. This process can occur through several mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). While specific mechanistic studies exclusively on this compound are not extensively detailed in the available research, the structural features of the molecule—namely the hydroxyl, methoxy, and methyl groups attached to the benzene (B151609) ring—allow for informed insights based on the established principles of antioxidant chemistry of related methoxyphenol compounds.

The HAT mechanism is a direct process where the phenolic compound (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively scavenging the radical and forming a more stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

The efficiency of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation and thus, higher antioxidant activity. The methoxy group (-OCH₃) at the para-position and the methyl group (-CH₃) at the meta-position relative to the hydroxyl group in this compound both play a role in lowering the BDE through their electron-donating effects, which stabilize the resulting phenoxyl radical.

In the SET-PT mechanism, the phenolic compound first transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is followed by the transfer of a proton from the radical cation to the anion.

ArOH + R• → ArOH•+ + R⁻ ArOH•+ → ArO• + H⁺

The SPLET mechanism is favored in polar solvents and involves the initial deprotonation of the phenol to form a phenoxide anion (ArO⁻), which then donates an electron to the free radical.

ArOH ⇌ ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻

Research on various phenolic acids has indicated that methoxyl and phenolic hydroxyl groups can promote antioxidant activities. researchgate.net These results are related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group and the values of proton affinity and electron transfer enthalpy, which are influenced by the electron-donating ability of the functional groups. researchgate.net It has been speculated that HAT, SET-PT, and SPLET mechanisms may all occur in different reaction systems. researchgate.net For instance, in one study, the SPLET mechanism was identified as the main reaction pathway in the Ferric Ion Reducing Antioxidant Power (FRAP) assay. researchgate.net

A study on a Schiff base derivative, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, highlighted that the antioxidant activity stems from the donation of a hydrogen atom from the phenolic group to the radical compound. researchgate.net The resulting radical is stabilized by the resonance of its extensive conjugated structure. researchgate.net This supports the fundamental role of the phenolic hydroxyl group in the antioxidant mechanism.

Exploration of Other Biological Activities of Methoxy Phenol Derivatives

The structural motif of a methoxy group on a phenol ring is present in a wide array of natural and synthetic compounds that exhibit diverse biological activities beyond antioxidant effects. Research into these derivatives has revealed potential therapeutic applications in various fields, including anti-inflammatory and antimicrobial treatments.

An analog of this compound, 4-methoxy-3-(methoxymethyl)phenol , isolated from Calotropis gigantea, has demonstrated notable anti-inflammatory and antimicrobial properties. researchgate.net In a study evaluating its anti-inflammatory effects using a carrageenan-induced rat paw edema model, this compound showed a significant reduction in paw edema. researchgate.net

| Treatment | Dose (mg/kg) | Paw Edema Reduction (after 3h) |

| 4-methoxy-3-(methoxymethyl)phenol | 100 | 3.45 ± 0.03 |

| 4-methoxy-3-(methoxymethyl)phenol | 200 | 2.98 ± 0.05 |

| Diclofenac Sodium (Standard) | 100 | 2.65 ± 0.04 |

Data sourced from a study on the anti-inflammatory activity of 4-methoxy-3-(methoxymethyl)phenol. researchgate.net

The same compound, 4-methoxy-3-(methoxymethyl)phenol, also exhibited broad-spectrum antimicrobial activity against various bacterial and fungal strains. The zone of inhibition was measured to determine its efficacy.

| Organism | Concentration (µg/mL) | Zone of Inhibition (mm) |

| E. coli | 100 | 08 ± 0.98 |

| E. coli | 200 | 17 ± 1.28 |

| S. aureus | 100 | 10 ± 1.02 |

| S. aureus | 200 | 19 ± 1.34 |

| P. aeruginosa | 100 | 09 ± 0.99 |

| P. aeruginosa | 200 | 18 ± 1.31 |

| A. niger | 100 | 07 ± 0.91 |

| A. niger | 200 | 15 ± 1.22 |

| C. albicans | 100 | 09 ± 0.98 |

| C. albicans | 200 | 17 ± 1.29 |

Data represents the antimicrobial activity of 4-methoxy-3-(methoxymethyl)phenol.

Other methoxy phenol derivatives have also been the subject of biological investigation. For instance, synthetic methoxy derivatives of resveratrol have been shown to possess anti-platelet and anti-cancer effects, with some derivatives exhibiting superior activity compared to the parent compound. nih.gov Naturally occurring methoxyphenols like eugenol , capsaicin , and vanillin have been studied for their antimicrobial activity against foodborne pathogens and spoilage bacteria. nih.govcnr.it Eugenol and capsaicin, in particular, were found to be highly active against both types of bacteria. nih.govcnr.it

Furthermore, combinations of methoxyphenol derivatives, such as 2-tert-butyl-4-methoxyphenol (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT) , have been investigated for their anti-inflammatory activity. nih.gov Studies have shown that a combination of these compounds can exert a potent synergistic anti-inflammatory effect. nih.gov This suggests that the biological activities of methoxy phenol derivatives can be enhanced through specific combinations.

The diverse biological activities of these compounds underscore the importance of the methoxy phenol scaffold in medicinal chemistry and drug discovery.

Structure Activity Relationship Sar and Rational Molecular Design

Influence of Substituent Modifications on Biological Potency

The phenolic hydroxyl, methoxy (B1213986), and methyl groups on the benzene (B151609) ring of 4-Methoxy-3-methylphenol are key determinants of its biological activity. Altering these substituents can modulate the compound's potency and selectivity.

The phenolic hydroxyl (-OH) group and the methoxy (-OCH3) group are crucial for the biological activity of many phenolic compounds. The hydroxyl group can act as a hydrogen bond donor, which is often essential for binding to biological targets. Furthermore, it plays a significant role in the antioxidant properties of phenols by donating a hydrogen atom to neutralize free radicals.

The methoxy group, being an electron-donating group, can influence the electronic properties of the benzene ring and the acidity of the phenolic hydroxyl group. Its position relative to the hydroxyl group can affect intramolecular hydrogen bonding and, consequently, the molecule's conformation and interaction with target proteins. In many phenolic compounds, the presence and position of methoxy groups are critical for their biological activities, including antioxidant and anticancer effects. For instance, in a series of bromophenol derivatives, methylation of the phenolic hydroxyl group was a key step in synthesizing compounds with significant antioxidant and anticancer potential.

The introduction of different alkyl and halogen substituents onto the this compound scaffold can have a profound impact on its biological activity. These modifications can alter the compound's lipophilicity, steric properties, and electronic distribution, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target interactions.

Alkyl Substitutions: The nature of the alkyl group at the 3-position can modulate biological activity. For example, in a study of guaiacol (B22219) derivatives, the type of alkyl substituent influenced their inhibitory activity against myeloperoxidase, an enzyme implicated in cardiovascular diseases. Generally, increasing the length or branching of the alkyl chain can enhance lipophilicity, which may improve cell membrane permeability. However, it can also introduce steric hindrance, potentially reducing binding affinity to the target.

Halogen Substitutions: The incorporation of halogen atoms (F, Cl, Br, I) can significantly impact a molecule's bioactivity. Halogens are known to increase metabolic stability and lipophilicity. The electronegativity and size of the halogen atom can influence the electronic environment of the aromatic ring and introduce new interactions with biological targets. For instance, the substitution of a hydroxyl group with fluorine is a common strategy in medicinal chemistry to block metabolic oxidation while maintaining similar biological activity. The table below illustrates the predicted effect of various substituents on the properties and activity of a hypothetical this compound analogue.

| Substituent at R | Predicted Change in Lipophilicity (logP) | Predicted Electronic Effect | Anticipated Impact on Bioactivity |

|---|---|---|---|

| -CH3 (Methyl) | Slight Increase | Weakly Electron-Donating | Baseline activity |

| -CH2CH3 (Ethyl) | Moderate Increase | Weakly Electron-Donating | Potential for increased cell permeability |

| -C(CH3)3 (tert-Butyl) | Significant Increase | Weakly Electron-Donating | May introduce steric hindrance |

| -F (Fluoro) | Slight Increase | Strongly Electron-Withdrawing | Increased metabolic stability, altered target binding |

| -Cl (Chloro) | Moderate Increase | Electron-Withdrawing | Enhanced membrane permeability, potential for halogen bonding |

| -Br (Bromo) | Significant Increase | Electron-Withdrawing | Increased lipophilicity, potential for improved binding affinity |

Rational Design and Optimization of this compound Analogs

The principles of SAR provide a foundation for the rational design and optimization of this compound analogues with enhanced therapeutic properties. This process often involves a cycle of design, synthesis, and biological testing.

Computational methods are invaluable tools in modern drug discovery for predicting the biological activity of novel compounds and guiding their design. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be applied to this compound analogues.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenolic compounds, descriptors such as heat of formation, orbital energies (HOMO and LUMO), and the number of hydroxyl groups have been used to predict their antioxidant activities nih.gov. By developing a QSAR model for a series of this compound derivatives, it would be possible to predict the activity of unsynthesized analogues and prioritize the most promising candidates for synthesis.

Molecular docking simulations can predict the binding orientation and affinity of a ligand to a specific biological target. If the target protein of this compound is known, docking studies can be used to design analogues with improved binding interactions. For example, modifications that introduce new hydrogen bonds, hydrophobic interactions, or halogen bonds with the target's active site could lead to enhanced potency.

Once a lead compound with promising activity is identified, strategic derivatization is employed to optimize its drug-like properties. This process, known as lead optimization, aims to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity danaher.compatsnap.combiobide.com.

For this compound, derivatization strategies could include:

Modification of the Phenolic Hydroxyl Group: Esterification or etherification of the hydroxyl group can create prodrugs that may have improved bioavailability. These modifications can be designed to be cleaved in vivo to release the active phenolic compound.

Bioisosteric Replacement: The phenolic hydroxyl or methoxy group could be replaced by other functional groups with similar steric and electronic properties (bioisosteres) to improve metabolic stability or binding affinity.

Scaffold Hopping: The core phenolic ring could be replaced by other heterocyclic systems while retaining the key pharmacophoric features, potentially leading to novel compounds with improved properties.

The iterative process of design, synthesis, and testing, guided by SAR and computational studies, is crucial for the successful development of potent and safe therapeutic agents based on the this compound scaffold.

Environmental Behavior and Degradation Studies of 4 Methoxy 3 Methylphenol

Environmental Fate and Transport Processes

The movement and distribution of 4-Methoxy-3-methylphenol in the environment are governed by its physicochemical properties and interactions with different environmental compartments.

Adsorption Characteristics to Environmental Matrices

Studies on similar phenolic compounds support this inference. For instance, research on 4-chloro-2-methoxyphenol demonstrated its adsorption onto activated carbon, with the process being well-described by the Langmuir isotherm model. usm.my This indicates a strong monolayer adsorption to the surface is possible for such compounds. usm.my The adsorption of phenolic compounds is influenced by factors like the organic matter content of the soil, clay mineralogy, and pH, which affects the ionization state of the phenol (B47542).

Table 1: Adsorption Parameters for an Analogous Compound (4-chloro-2-methoxyphenol) on Oil Palm Shell Activated Carbon

| Isotherm Model | Parameter | Value | Reference |

| Langmuir | qmax (mg/g) | 323.62 | usm.my |

| Langmuir | b (L/g) | 0.03 | usm.my |

| Freundlich | Kf | 14.02 | usm.my |

| Freundlich | n | 0.721 | usm.my |

Volatilization Dynamics from Aqueous Systems

Specific experimental data for the Henry's Law constant of this compound, which would quantify its partitioning between water and air, is not available in comprehensive databases. However, by examining a structurally similar compound, 4-methoxyphenol, we can infer its likely behavior. 4-Methoxyphenol has an estimated Henry's Law constant of 5.7 x 10-8 atm-m³/mol, which indicates that volatilization from moist soil or water surfaces is not expected to be a significant environmental fate process. Given the structural similarity, it is probable that this compound also exhibits low volatility from aqueous systems.

Biodegradation and Biotransformation Pathways

The breakdown of this compound by microorganisms is a critical process in its environmental degradation, leading to the formation of various metabolites.

Microbial Degradation in Aquatic and Soil Environments

While specific studies on the microbial degradation of this compound are absent, research on related methoxylated aromatic compounds provides significant insights. Anaerobic degradation of such compounds has been observed. For example, the bacterium Clostridium methoxybenzovorans can O-demethylate methoxylated aromatic compounds, while Thauera sp. can degrade the resulting hydroxylated derivatives under nitrate-reducing conditions. researchgate.net

The biodegradation of substituted phenols is a well-documented process involving a wide range of microorganisms. Bacterial consortia isolated from contaminated soils have shown high efficiency in degrading compounds like 4-nitrophenol. These consortia often include versatile genera such as Brevibacterium, Pseudomonas, Agromyces, and Microbacterium. researchgate.net It is plausible that similar microbial communities could be involved in the degradation of this compound in soil and aquatic environments. The efficiency of this degradation would likely be influenced by environmental conditions such as pH, temperature, and the presence of other nutrients. researchgate.net

Identification of Biologically Formed Metabolites

There is no direct research identifying the metabolic byproducts of this compound biodegradation. However, the metabolic pathways of analogous compounds suggest a probable route. A primary step in the microbial degradation of methoxylated aromatic compounds is often O-demethylation. For instance, the fungus Cunninghamella echinulata utilizes O-demethylation as the major metabolic route for 4-methoxyamphetamine. nih.gov The decomposition of 2-methoxyphenol can yield catechol (1,2-dihydroxybenzene). mdpi.com

Furthermore, the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 was found to proceed through the formation of methyl-1,4-benzoquinone and methylhydroquinone before aromatic ring cleavage. nih.gov Based on these analogous pathways, a likely initial biotransformation step for this compound is the cleavage of the ether bond (O-demethylation) to form 3-methylhydroquinone (2-methyl-1,4-benzenediol). Subsequent steps would likely involve the enzymatic opening of the aromatic ring.

Table 2: Proposed Initial Biotransformation of this compound Based on Analogous Compounds

| Parent Compound | Proposed Initial Reaction | Key Metabolite | Analogous Transformation Reference |

| This compound | O-Demethylation | 3-Methylhydroquinone | nih.govmdpi.com |

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) represent a promising technology for the remediation of water contaminated with recalcitrant organic compounds like substituted phenols, through the generation of highly reactive hydroxyl radicals (•OH).

While no studies have specifically targeted this compound, the effectiveness of AOPs on structurally similar pollutants is well-established.

Fenton's Reagent : The degradation of 4-chloro-3-methyl phenol using Fenton's reagent (Fe²⁺ and H₂O₂) has proven effective. Research showed that total organic carbon (TOC) removal was significantly influenced by temperature, reaching 85% at 70°C compared to 36% at 25°C after 24 hours. nih.gov This suggests that the Fenton process could be a viable method for mineralizing this compound. nih.gov

Photocatalysis : Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) is effective for various phenols. Studies on 4-methylphenol show high degradation rates (97% after 3 hours) under visible light with a functionalized photocatalyst. chem-soc.si The degradation of other multi-substituted phenols is also efficient, though the rate is influenced by the nature and position of the substituent groups. researchgate.netmdpi.com

Catalytic Ozonation : This process has been shown to be highly efficient for the degradation of 4-chloro-3-methylphenol (B1668792) using a Mn-Cu/Al₂O₃ catalyst. researchgate.net Ozonation, particularly when catalyzed, can rapidly break down complex aromatic structures.

These examples strongly indicate that AOPs, including Fenton oxidation, photocatalysis, and ozonation, possess high potential for the effective removal and mineralization of this compound from contaminated water.

Table 3: Efficacy of Advanced Oxidation Processes on Analogous Phenolic Compounds

| AOP Method | Target Compound | Key Finding | Reference |

| Fenton's Reagent | 4-chloro-3-methyl phenol | 85% TOC removal at 70°C | nih.gov |

| Photocatalysis | 4-Methylphenol | 97% degradation after 3 hours | chem-soc.si |

| Catalytic Ozonation | 4-chloro-3-methylphenol | High removal efficiency with Mn-Cu/Al₂O₃ catalyst | researchgate.net |

Acknowledgment of Research Limitations on the Degradation of this compound

Current research extensively covers the degradation of other phenolic compounds, some of which are structurally similar to this compound. However, due to the strict focus of this article solely on this compound, and the explicit instruction to not introduce information outside this scope, it is not possible to present detailed research findings, data tables, and specific efficacy reports for the requested degradation techniques.